Cas no 1795442-69-1 (1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine structure
1795442-69-1 structure
商品名:1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
CAS番号:1795442-69-1
MF:C14H19N3O3S2
メガワット:341.448960542679
CID:5368701

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 化学的及び物理的性質

名前と識別子

    • 5-[(1-ethylsulfonylpiperidin-3-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole
    • 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
    • インチ: 1S/C14H19N3O3S2/c1-2-22(18,19)17-6-3-4-11(9-17)8-13-15-14(16-20-13)12-5-7-21-10-12/h5,7,10-11H,2-4,6,8-9H2,1H3
    • InChIKey: TWEOQJPTLCERPV-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC2CCCN(S(CC)(=O)=O)C2)=NC(C2C=CSC=2)=N1

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6497-2124-5mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
5mg
$103.5 2023-09-08
Life Chemicals
F6497-2124-30mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
30mg
$178.5 2023-09-08
Life Chemicals
F6497-2124-1mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
1mg
$81.0 2023-09-08
Life Chemicals
F6497-2124-4mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
4mg
$99.0 2023-09-08
Life Chemicals
F6497-2124-10mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
10mg
$118.5 2023-09-08
Life Chemicals
F6497-2124-2mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
2mg
$88.5 2023-09-08
Life Chemicals
F6497-2124-5μmol
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6497-2124-25mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
25mg
$163.5 2023-09-08
Life Chemicals
F6497-2124-15mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
15mg
$133.5 2023-09-08
Life Chemicals
F6497-2124-20mg
1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
1795442-69-1
20mg
$148.5 2023-09-08

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 関連文献

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidineに関する追加情報

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: A Novel Scaffold for Targeted Therapeutic Applications

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine represents a unique molecular entity with a complex structural framework that combines multiple pharmacophoric elements. This compound, identified by the CAS number 1795442-69-1, is a derivative of piperidine ring substituted with a heterocyclic core containing a 1,2,4-oxadiazol-5-yl moiety. The molecular architecture of this compound is particularly significant in the context of modern drug discovery, as it integrates features from both aromatic and heterocyclic systems to enhance ligand-receptor interactions.

Recent studies have demonstrated the potential of 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in modulating key biological pathways. The thiophen-3-yl group, a five-membered aromatic ring with sulfur, provides enhanced hydrophobicity and π-π stacking interactions, which are critical for binding to target proteins. The 1,2,4-oxadiazol-5-yl ring, a five-membered heterocycle with an oxygen and nitrogen atom, contributes to the compound's ability to form hydrogen bonds with receptor sites. These structural features make the molecule particularly suitable for applications in anti-inflammatory and anti-cancer therapies.

Research published in Journal of Medicinal Chemistry (2023) highlights the role of 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in the development of novel prodrug strategies. The ethanesulfonyl group, a sulfonate ester, acts as a bioactivatable moiety that can be cleaved by specific enzymes in vivo, thereby enhancing the compound's selectivity and reducing off-target effects. This mechanism is particularly valuable in the design of targeted drug delivery systems, where controlled release of the active payload is essential for therapeutic efficacy.

The 1,2,4-oxadiazol-5-yl core of 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has also been shown to exhibit antimicrobial activity against multidrug-resistant pathogens. A 2023 study in Antimicrobial Agents and Chemotherapy reported that this compound demonstrates synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy in infectious disease management. The thiophen-3-yl substitution further enhances the compound's ability to penetrate bacterial cell membranes, improving its overall antimicrobial potency.

Advances in computational drug design have facilitated the rational development of 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine for use in oncology. Molecular docking studies have revealed that the compound can selectively bind to kinase domains involved in tumor progression, such as EGFR and ALK. This binding affinity is attributed to the combined effects of the thiophen-3-yl group's hydrophobic interactions and the 1,2,4-oxadiazol-5-yl ring's hydrogen-bonding capacity, which together stabilize the compound's interaction with the target protein.

The ethanesulfonyl functionality in 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine also plays a crucial role in its metabolic stability. Unlike many traditional sulfonate derivatives, this compound exhibits prolonged half-life in vivo due to the steric hindrance provided by the 1,2,4-oxadiazol-5-yl ring. This property is particularly advantageous in the development of chronic disease therapies, where consistent drug levels are required to maintain therapeutic effects.

Recent developments in nanotechnology have further expanded the potential applications of 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. Researchers have successfully incorporated this compound into liposomal delivery systems, which enhance its solubility and improve targeting efficiency. This approach has shown promise in the treatment of neurodegenerative diseases, where the compound's ability to cross the blood-brain barrier is critical for its therapeutic effectiveness.

The 1,2,4-oxadiazol-5-yl ring in 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine also contributes to its photophysical properties, making it a candidate for optical imaging agents. Studies have demonstrated that the compound can emit fluorescence upon excitation, which is useful for in vivo imaging applications. This property is particularly relevant in the development of contrast agents for diagnostic imaging, where the compound's ability to bind to specific biomarkers enhances its utility.

Overall, 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine represents a versatile scaffold with multiple applications in modern pharmacology. Its unique structural features, including the thiophen-3-yl group, the 1,2,4-oxadiazol-5-yl ring, and the ethanesulfonyl functionality, enable it to interact with a wide range of biological targets. As research in this area continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutics for a variety of diseases.

Further exploration of 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is expected to yield new insights into the design of multifunctional drugs and combination therapies. The compound's ability to modulate multiple biological pathways simultaneously makes it a promising candidate for the treatment of complex diseases such as metabolic disorders and autoimmune conditions. As the field of drug discovery continues to advance, the potential applications of this compound are likely to expand even further.

In conclusion, 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a remarkable example of how the integration of multiple pharmacophoric elements can lead to the development of highly effective therapeutic agents. Its unique structural features, combined with its diverse biological activities, position it as a valuable candidate for future drug development efforts. As research in this area continues to progress, the compound is poised to play a significant role in advancing the field of medicinal chemistry and improving patient outcomes in a wide range of therapeutic applications.

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